molecular formula C30H27N3O5 B11676757 3-benzyl-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one

3-benzyl-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11676757
M. Wt: 509.6 g/mol
InChI Key: MOYLPBIFLLZYAV-UHFFFAOYSA-N
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Description

3-benzyl-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzyl group, and various substituted phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base such as potassium carbonate.

    Substitution on the Phenyl Ring: The methoxy and nitrophenoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like methoxybenzene and nitrophenol derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Benzyl halides, potassium carbonate, and various nucleophiles.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of amine derivatives from nitro groups.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-benzyl-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydroquinazolin-4(1H)-one derivatives: These compounds share the quinazolinone core but differ in the substituents attached to the core structure.

    Benzyl-substituted quinazolinones: These compounds have a benzyl group attached to the quinazolinone core but may have different substituents on the phenyl rings.

Uniqueness

3-benzyl-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both methoxy and nitrophenoxy groups, along with the benzyl group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C30H27N3O5

Molecular Weight

509.6 g/mol

IUPAC Name

3-benzyl-2-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C30H27N3O5/c1-20-16-24(13-14-27(20)33(35)36)38-19-23-17-22(12-15-28(23)37-2)29-31-26-11-7-6-10-25(26)30(34)32(29)18-21-8-4-3-5-9-21/h3-17,29,31H,18-19H2,1-2H3

InChI Key

MOYLPBIFLLZYAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)OC)[N+](=O)[O-]

Origin of Product

United States

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